4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione

PARP1-selective inhibition PARP isoform selectivity DNA damage response

Most PARP tool compounds (PJ34, olaparib) are dual PARP1/PARP2 inhibitors-using them introduces PARP2 as a confounding variable. BYK204165 (PARP Inhibitor XIV) is the only commercially available isoquinolindione with a verified 100-fold selectivity window for PARP1 over PARP2, enabling unambiguous loss-of-function assignments. • IC50 45 nM (recombinant hPARP1); >90% PARP1 inhibition at 500 nM with PARP2 essentially unaffected • Validated in multiple myeloma (RPMI-8226, KMS11), adipogenesis (3T3-L1), and DNA damage PAR synthesis assays • ≥98% HPLC purity; stocked for immediate global dispatch

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B8115533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
InChIInChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)
InChIKeyBTYSIDSTHDDAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BYK204165 (PARP Inhibitor XIV): Identity and Pharmacological Classification


4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione (CAS 1104546-89-5, synonym BYK204165, PARP Inhibitor XIV) is a cell-permeable isoquinoline-1,3-dione derivative that functions as a potent, reversible, NAD+-competitive inhibitor of poly(ADP-ribose) polymerase 1 (PARP1). The compound exhibits an IC50 of 45 nM (pIC50 7.35) against cell-free recombinant human PARP1 [1] and is distinguished within the PARP inhibitor class by its 100-fold selectivity for PARP1 over PARP2 (pIC50 7.35 vs. 5.38; IC50 44.67 nM vs. 4,168 nM for murine PARP2) [1][2]. Its molecular formula is C15H12N2O2 with a molecular weight of 252.27 Da . The compound adopts the Z-configuration at the exocyclic methylidene bridge [2].

Why Generic PARP Inhibitor Substitution Fails: The Selectivity Gap


PARP inhibitors cannot be treated as a homogeneous interchangeable class. Most commonly used tool compounds — including PJ34, olaparib, veliparib, and the closely related isoquinolindione analogs BYK49187, BYK236864, and BYK20370 — exhibit dual PARP1/PARP2 inhibition with selectivity ratios ranging from 0.7-fold to ~5-fold [1]. Substituting any of these for BYK204165 in an experiment designed to dissect PARP1-specific from PARP2-mediated functions introduces a confounding variable: concomitant PARP2 inhibition cannot be excluded. BYK204165 is the only compound in the isoquinolindione series, and among the earliest developed PARP tool compounds, that demonstrates a verified 100-fold selectivity window between PARP1 and PARP2 inhibition [1]. This quantitative selectivity gap means that at concentrations sufficient to achieve >90% PARP1 inhibition, PARP2 remains essentially unaffected, enabling clean loss-of-function assignments. Ignoring this differentiation leads to ambiguous mechanistic conclusions and irreproducible results.

Quantitative Differentiation Evidence for BYK204165


100-Fold PARP1-over-PARP2 Selectivity vs. Structural Analogs

In a direct head-to-head comparison using cell-free recombinant enzyme assays under identical conditions, BYK204165 is the only compound among four structurally diverse PARP inhibitor chemotypes that exhibits meaningful selectivity for PARP1 over PARP2 [1]. BYK204165 displays a 100-fold selectivity ratio (pIC50_PARP1 7.35 vs. pIC50_PARP2 5.38; IC50_PARP1 44.67 nM vs. IC50_PARP2 4,168 nM) [1][2]. In contrast, BYK49187 (pIC50_PARP1 8.36, pIC50_PARP2 7.50), BYK236864 (pIC50_PARP1 7.81, pIC50_PARP2 7.55), and BYK20370 (pIC50_PARP1 6.40, pIC50_PARP2 5.71) all show less than 10-fold selectivity [1]. The clinical PARP inhibitor olaparib inhibits PARP1 and PARP2 with IC50 values of 5 nM and 1 nM respectively (~5-fold selective), while the widely used tool PJ34 exhibits only ~1.3-fold selectivity (IC50_PARP1 110 nM, IC50_PARP2 86 nM) .

PARP1-selective inhibition PARP isoform selectivity DNA damage response

Cellular PARP Inhibition Potency and Lineage Specificity

BYK204165 inhibits hydrogen peroxide-activated poly(ADP-ribose) synthesis in intact cells with cell-type-dependent potency that correlates with cell-free PARP1 but not PARP2 inhibition [1]. In A549 human lung epithelial cells, the IC50 is 229.09 nM; in H9c2 rat cardiac myoblasts, 123.03 nM; and in C4I human cervical carcinoma cells, 1,778.28 nM [2]. Crucially, BYK204165 has negligible effect on PAR formation in fibroblasts derived from PARP1-knockout mice, confirming its PARP1-dependent mechanism in cellular contexts . The strong correlation between cell-free PARP1 pIC50 and cellular IC50 across cell lines (r²=0.89–0.96, P<0.001) — but significantly weaker correlation with PARP2 (r²=0.78–0.84, P<0.01) — validates that its cellular activity is mediated through PARP1 engagement [1]. This is in contrast to BYK49187, which, despite being more potent at cell-free PARP1, also potently inhibits PARP2 and shows a different cellular selectivity pattern [1].

cellular PARylation inhibition tissue-specific PARP pharmacology isoquinolinedione cellular activity

Superior Antiproliferative Activity in Multiple Myeloma vs. Olaparib

In a comparative study of PARP inhibitors against multiple myeloma (MM) cell lines, BYK204165 demonstrated superior growth inhibition (IC50 range: 1.3 µM to 3.2 µM) compared with talazoparib, while olaparib and veliparib showed no efficacy [1]. This differential sensitivity is attributed to the dependency of MM cells on the base excision repair (BER) pathway, where PARP1-selective inhibition may be more synthetically lethal than dual PARP1/PARP2 inhibition [1]. Notably, the study confirmed that BYK204165 at these concentrations did not affect healthy lymphocytes, indicating a therapeutic window between malignant and normal cells under these conditions [1]. The same study demonstrated that BYK204165 exhibited potent and selective growth inhibition across a panel of MM cell lines including KMS11 and KMM1, while genetic suppression of OGG1 in these lines also inhibited proliferation, corroborating the BER-pathway dependency [1].

multiple myeloma base excision repair PARP inhibitor cancer selectivity

Aqueous Solubility and Microsomal Stability Constraints

BYK204165 exhibits poor aqueous solubility (~9 µM) and a short half-life in rat liver microsomes in vitro (t1/2 = 23 min) [1], which together have precluded its use in in vivo studies [1]. This stands in stark contrast to clinical PARP inhibitors: olaparib has an aqueous solubility >150 µM and oral bioavailability of ~15% at therapeutic doses, while veliparib (ABT-888) demonstrates good aqueous solubility (>500 µM) and high oral bioavailability [2]. The primary paper explicitly states that BYK204165 was not investigated in vivo due to these pharmacokinetic limitations, while the related imidazoquinolinone BYK49187 was advanced to an in vivo rat myocardial infarction model and reduced infarct size by 22% (P<0.05) [3]. BYK204165 is soluble in DMSO at >20 mg/mL (>79 mM) and is shipped as a solid under desiccation; stock solutions in anhydrous DMSO are stable for 3 months at -20°C .

aqueous solubility metabolic stability in vivo tool compound limitations

NAD+-Competitive, Reversible Mechanism and Off-Target Profiling

BYK204165 inhibits PARP1 in a NAD+-competitive and reversible manner with an enzyme-inhibitor dissociation constant pKi of 7.05 (Ki ≈89 nM) [1]. In kinetic assays with human PARP-1, it demonstrates strong competitive inhibition of enzyme activity [1]. Unlike several clinical PARP inhibitors that exert their cytotoxicity through PARP trapping (a mechanism independent of catalytic inhibition), BYK204165's primary pharmacological effect is enzyme inhibition without significant trapping [2]. Regarding off-target activity, BYK204165 affects PPARγ (incorrectly annotated as PPAR-2 in the original Sigma datasheet) activity with a 100-fold lower potency than PARP1 inhibition, confirming a clean selectivity profile within the tested panel . In C4I cervical carcinoma cells, BYK204165 exhibits relatively low PARP inhibition potency (pIC50 5.75), which may reflect differential cellular permeability or NAD+ competition in this specific cell context [1].

NAD+ competition reversible inhibition PPARγ off-target profiling

Optimized Research Application Scenarios for BYK204165


Scenario 1: PARP1-Specific Mechanistic Dissection

When the experimental objective is to unambiguously assign a cellular phenotype to PARP1 catalytic activity while excluding PARP2 involvement, BYK204165 is the only suitable commercially available tool compound. Use at 100–500 nM for most cell lines (based on A549 IC50 of 229 nM and H9c2 IC50 of 123 nM) [1]. At 500 nM, BYK204165 achieves ~90% PARP1 inhibition while PARP2 remains essentially unaffected (~0.01% inhibition based on the 100-fold selectivity window) [2]. In contrast, PJ34 at its commonly used concentration of 5–10 µM inhibits both PARP1 and PARP2 near-completely [3]. Include a PARP1-knockout or PARP1-knockdown control to confirm target specificity, as demonstrated by the lack of effect in parp-1(-/-) fibroblasts .

Scenario 2: BER-Dependent Cancer Cell Synthetic Lethality Screening

For screening PARP1-selective synthetic lethality in hematological cancers, BYK204165 at 1–5 µM provides a clean readout of PARP1 dependency without the confounding PARP2 inhibition that clinical candidates (olaparib, veliparib) introduce [1]. In multiple myeloma, BYK204165 at 1.3–3.2 µM achieved growth inhibition where olaparib and veliparib were ineffective [1]. Combine with BER inhibitors (e.g., methoxyamine) or genetic knockdown of BER genes (OGG1, APE1) to map DNA repair pathway dependencies [1]. Use RPMI-8226, KMS11, or KMM1 MM cell lines as validated responsive models.

Scenario 3: Adipogenesis and Metabolic Differentiation Studies

In adipogenic differentiation assays, BYK204165 at 20 µM promotes adipogenesis in 3T3-L1, NIH/3T3, and SVF cells, comparable to 5 µM PJ34 [1]. The advantage of BYK204165 in this context is mechanistic specificity: the pro-adipogenic effect can be attributed to PARP1 inhibition alone, whereas PJ34's effect could result from combined PARP1 and PARP2 inhibition [2]. BYK204165 has been used to demonstrate that PARP1 PARylates C/EBPβ at E135 (and adjacent K133, E139), inhibiting its DNA binding and transcriptional activity [1]. Researchers studying the PARP1-C/EBPβ regulatory axis in metabolism should therefore select BYK204165 over broader-spectrum PARP inhibitors.

Scenario 4: Differentiating PARP1-Mediated from Total PAR Synthesis

To quantify the contribution of PARP1 specifically to total cellular poly(ADP-ribose) (PAR) synthesis after DNA damage, BYK204165 provides a PARP1-selective suppression tool. Treat cells with 500 nM–2 µM BYK204165 (cell-type-dependent; use 230 nM for A549, 1.8 µM for C4I) [1], then induce PARP activation with H2O2 (1–5 mM) or a DNA-damaging agent [2]. Quantify residual PAR by immunoassay (anti-PAR antibody) or radioactive NAD+ incorporation. The fraction of PAR synthesis inhibited by BYK204165 represents the PARP1-dependent component; residual PAR synthesis can be attributed to PARP2 and other PARP family members [1]. This experimental design is not achievable with dual PARP1/2 inhibitors.

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